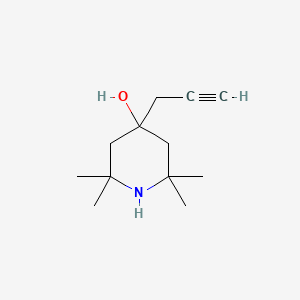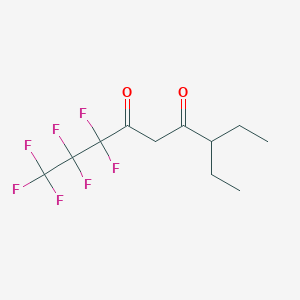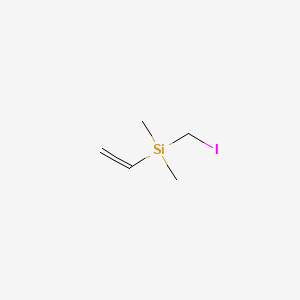
Silane, ethenyl(iodomethyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ethenyl(iodomethyl)dimethyl- is an organosilicon compound characterized by the presence of silicon, carbon, hydrogen, and iodine atoms. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethenyl(iodomethyl)dimethyl- typically involves the reaction of vinylsilane with iodomethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of silane, ethenyl(iodomethyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure consistent product quality. The production facilities are equipped with state-of-the-art technology to monitor and control the reaction parameters, ensuring safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Silane, ethenyl(iodomethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes to yield simpler silanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as triethylsilane are used as reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, ethenyl(iodomethyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Mecanismo De Acción
The mechanism of action of silane, ethenyl(iodomethyl)dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The presence of the ethenyl and iodomethyl groups allows for further functionalization, enhancing its reactivity and utility in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsilane: A simpler silane with two methyl groups attached to silicon.
Vinylsilane: Contains a vinyl group attached to silicon.
Iodomethylsilane: Features an iodomethyl group attached to silicon.
Uniqueness
Silane, ethenyl(iodomethyl)dimethyl- is unique due to the presence of both ethenyl and iodomethyl groups, which confer distinct reactivity and functionalization potential. This combination of functional groups makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Propiedades
Número CAS |
74793-14-9 |
|---|---|
Fórmula molecular |
C5H11ISi |
Peso molecular |
226.13 g/mol |
Nombre IUPAC |
ethenyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H11ISi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 |
Clave InChI |
SFUOZXABFSQINF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CI)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


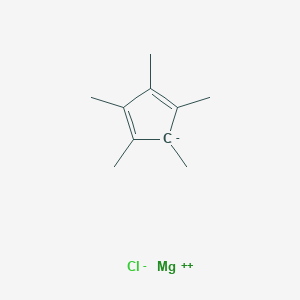

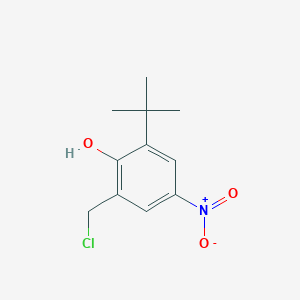


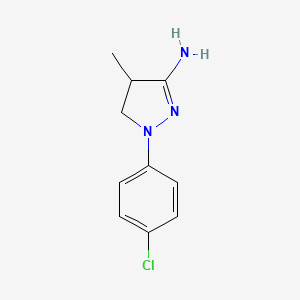
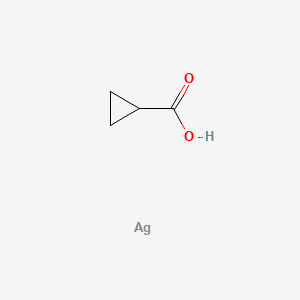
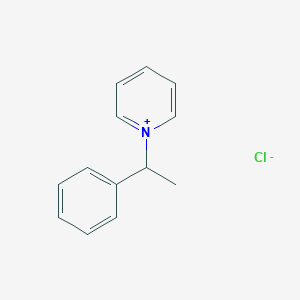
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

